7,3',4'-Trimethoxyisoflavone
Overview
Description
7,3’,4’-Trimethoxyisoflavone is an isoflavone that has been shown to have antibacterial activity . It was found to inhibit the growth of Cronobacter spp., a genus of gram-negative bacteria, and methicillin-resistant Staphylococcus aureus (MRSA) . It is also used as a pump inhibitor in the treatment of chronic heart failure .
Synthesis Analysis
The synthesis of isoflavones can be achieved through methylation and acetylation reactions . For instance, an isoflavone can be converted into another isoflavone via a methylation reaction using dimethylsulfate (DMS) and K2CO3 . The conversion into another isoflavone can be achieved through an acetylation reaction using acetylchloride .Molecular Structure Analysis
The molecular formula of 7,3’,4’-Trimethoxyisoflavone is C18H16O5 . Its molecular weight is 312.3 g/mol . It belongs to the class of organic compounds known as 7-o-methylisoflavones.Chemical Reactions Analysis
Isoflavones and flavonoids can be utilized by fungi and actinomycetes for biotransformation through various reactions such as hydroxylation, methylation, halogenation, glycosylation, dehydrogenation, cyclisation, and hydrogenation to obtain rare and highly active biofunctional derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of 7,3’,4’-Trimethoxyisoflavone include a molecular weight of 312.3 g/mol . It has a molecular formula of C18H16O5 .Scientific Research Applications
Biotransformation and Metabolism
Research on the metabolism of 5,7,3',4'-Tetramethoxyflavone (TMF), a closely related compound, has been conducted. TMF, found in Kaempferia parviflora, exhibits various bioactivities. Isotope-labeling methods and liquid chromatography-mass spectrometry were used to identify TMF metabolites in rat urine (Lu et al., 2012).
Anti-Inflammatory Activity
The anti-inflammatory properties of derivatives of 7,3',4'-Trimethoxyisoflavone have been evaluated. In a study, these compounds, derived from Virola michelli Heckel, showed significant anti-inflammatory and analgesic activities in animal models (Carvalho et al., 1999).
Microbial and Enzymatic Biotransformation
There is growing scientific interest in the roles of microorganisms and enzymes in the biotransformation of isoflavonoids like 7,3',4'-Trimethoxyisoflavone. Such biotransformations can enhance the health-related quality of these compounds in humans (Roh, 2013).
Synthesis and Chemical Properties
Research has been done on the synthesis of various derivatives of 7,3',4'-Trimethoxyisoflavone. These studies focus on chemical reactions to create specific isoflavone structures and analyze their properties using techniques like FTIR, GC-MS, and NMR spectrometry (Matsjeh et al., 2017).
Future Directions
The future directions of 7,3’,4’-Trimethoxyisoflavone research could involve further exploration of its antibacterial activity and its use as a pump inhibitor in the treatment of chronic heart failure . Additionally, more research could be conducted to understand its mechanism of action and potential therapeutic applications.
properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-7-methoxychromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-20-12-5-6-13-16(9-12)23-10-14(18(13)19)11-4-7-15(21-2)17(8-11)22-3/h4-10H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKWLNMIPRJLYGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC(=C(C=C3)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70167311 | |
Record name | 3',4',7-Trimethoxyisoflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70167311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Cabreuvin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030679 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
7,3',4'-Trimethoxyisoflavone | |
CAS RN |
1621-61-0 | |
Record name | 3-(3,4-Dimethoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1621-61-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3',4',7-Trimethoxyisoflavone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001621610 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3',4',7-Trimethoxyisoflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70167311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cabreuvin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030679 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
165 °C | |
Record name | Cabreuvin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030679 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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